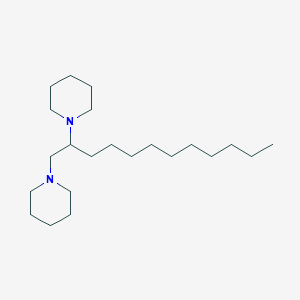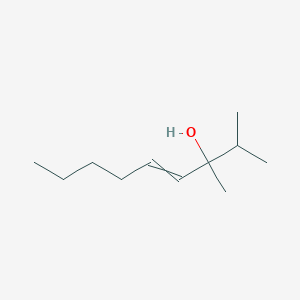![molecular formula C13H22O3Si B14390252 Benzoic acid;[diethyl(methyl)silyl]methanol CAS No. 88216-32-4](/img/structure/B14390252.png)
Benzoic acid;[diethyl(methyl)silyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;[diethyl(methyl)silyl]methanol is a compound that combines the properties of benzoic acid and a silyl ether Benzoic acid is a well-known aromatic carboxylic acid, while the silyl ether group is often used in organic synthesis for protecting alcohols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[diethyl(methyl)silyl]methanol typically involves the protection of methanol with a silyl group followed by the introduction of the benzoic acid moiety. One common method is to react methanol with diethyl(methyl)silyl chloride in the presence of a base such as triethylamine to form the silyl ether. This intermediate can then be reacted with benzoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylic position can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to benzyl alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products
Oxidation: Benzoic acid derivatives
Reduction: Benzyl alcohol
Substitution: Nitrobenzoic acid, sulfonic acid derivatives, halogenated benzoic acids
Scientific Research Applications
Benzoic acid;[diethyl(methyl)silyl]methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection and deprotection of alcohols.
Biology: Potential use in studying enzyme interactions and metabolic pathways involving silyl ethers.
Medicine: Investigated for its potential as a drug intermediate or a protective group in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of benzoic acid;[diethyl(methyl)silyl]methanol involves its ability to act as a protecting group for alcohols. The silyl ether group can be introduced to protect the hydroxyl group during various chemical reactions and then removed under mild conditions. This protection is crucial in multi-step organic syntheses where selective reactivity is required.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl methanol
- Tert-butyldimethylsilyl methanol
- Triisopropylsilyl methanol
Comparison
Benzoic acid;[diethyl(methyl)silyl]methanol is unique due to the presence of both the benzoic acid and silyl ether groups. This combination allows for a broader range of chemical reactivity compared to compounds with only one of these functional groups. The diethyl(methyl)silyl group provides steric protection, which can be advantageous in certain synthetic applications.
Properties
CAS No. |
88216-32-4 |
|---|---|
Molecular Formula |
C13H22O3Si |
Molecular Weight |
254.40 g/mol |
IUPAC Name |
benzoic acid;[diethyl(methyl)silyl]methanol |
InChI |
InChI=1S/C7H6O2.C6H16OSi/c8-7(9)6-4-2-1-3-5-6;1-4-8(3,5-2)6-7/h1-5H,(H,8,9);7H,4-6H2,1-3H3 |
InChI Key |
WGWJMAMAAYIDDB-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(CC)CO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Hydroxy(4-methylphenyl)methyl]phosphonic acid](/img/structure/B14390174.png)
![1,4-Dioxaspiro[4.7]dodecan-6-one](/img/structure/B14390176.png)
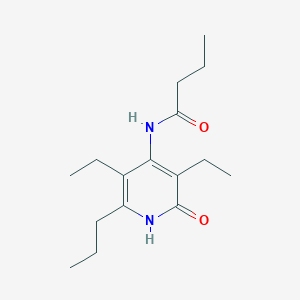
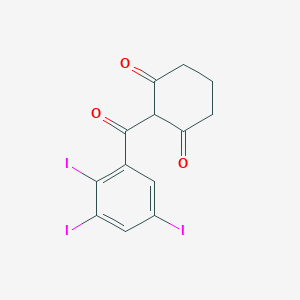
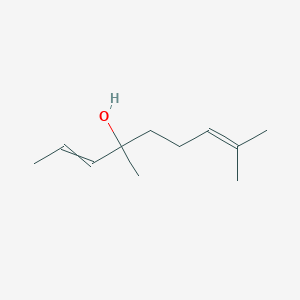
![1-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14390201.png)
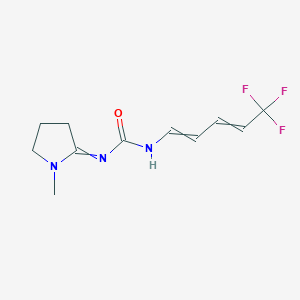
![1-{4-[(Propane-2-sulfonyl)methyl]phenyl}propan-2-one](/img/structure/B14390220.png)
![Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester](/img/structure/B14390239.png)


